molecular formula C16H17N3O2 B2813240 N-(5-(5,6,7,8-四氢萘-2-基)-1,3,4-噁二唑-2-基)环丙基甲酰胺 CAS No. 851095-85-7

N-(5-(5,6,7,8-四氢萘-2-基)-1,3,4-噁二唑-2-基)环丙基甲酰胺

货号 B2813240
CAS 编号: 851095-85-7
分子量: 283.331
InChI 键: RBJPMKDZZFNFPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene ring, an oxadiazole ring, and a cyclopropane ring, linked together by amide bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene and oxadiazole rings, followed by the coupling of these rings with the cyclopropane carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings (tetrahydronaphthalene, oxadiazole, and cyclopropane), as well as the amide linkages. The spatial arrangement of these groups could have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the amide linkages could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar amide groups could enhance its solubility in polar solvents, while the cyclic structures could contribute to its stability .

科学研究应用

抗癌特性

  1. 恶唑二唑衍生物作为癌症抑制剂(Altıntop 等人,2018 年) 的研究探讨了新型 1,3,4-恶唑二唑衍生物的合成,评估了它们对各种癌细胞系的细胞毒性作用。他们证明了显着的抗癌特性,包括激活细胞凋亡和 caspase-3,以及对 Akt 和 FAK 的抑制作用,突出了它们作为口服生物利用抗癌剂的潜力。

  2. 基质金属蛋白酶 (MMP) 的抑制(Özdemir 等人,2017 年) 的研究调查了恶唑二唑衍生物的抗癌作用,特别是它们对 MMP 的抑制作用,MMP 在肿瘤进展中至关重要。他们的研究结果表明这些化合物在治疗肺腺癌和神经胶质瘤方面的潜力。

对白血病的影响

  1. 对慢性粒细胞白血病的影响(Koç 等人,2017 年) 的一项研究重点关注合成 N-(3,5,5,8,8-五甲基-5,6,7,8-四氢萘-2-基)-甲酰胺衍生物对慢性粒细胞白血病细胞系的影响。他们观察到凋亡作用和 caspase 3 的诱导,表明这些化合物作为白血病的潜在治疗剂。

抗糖尿病活性

  1. 体外抗糖尿病筛选(Lalpara 等人,2021 年) 合成了 N-取代四氢嘧啶衍生物,并使用 α-淀粉酶抑制试验评估了它们的抗糖尿病活性。研究结果表明在糖尿病治疗中的潜在应用。

抗惊厥和抗癫痫活性

  1. 抗惊厥功效(Rajak 等人,2010 年) 合成了新型恶唑二唑衍生物,并使用各种模型评估了它们的抗惊厥活性。他们的研究结果有助于理解抗惊厥药物的构效关系。

  2. 在癫痫治疗中的功效(Rajak 等人,2013 年) 的另一项研究重点关注一系列新型恶唑二唑衍生物,探索它们作为抗癫痫剂的潜力。该研究的结果验证了四结合位药效团模型对抗癫痫活性的重要性。

抗炎和镇痛特性

  1. 镇痛活性(Turan-Zitouni 等人,1999 年) 合成了三唑和三唑并噻二嗪,并测试了它们的镇痛活性。一些化合物显示出有希望的结果,突出了它们在疼痛管理中的潜力。

  2. 抗炎潜力(Faheem,2018 年) 的研究考察了新型 1,3,4-恶唑二唑和吡唑衍生物的药理潜力,证明了显着的镇痛和抗炎作用。

作用机制

Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its ability to interact with specific biological targets, which in turn would be influenced by its molecular structure .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

未来方向

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. Potential areas of interest could include medicinal chemistry, materials science, or synthetic methodology .

属性

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-14(11-6-7-11)17-16-19-18-15(21-16)13-8-5-10-3-1-2-4-12(10)9-13/h5,8-9,11H,1-4,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPMKDZZFNFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。